molecular formula C18H22BrN3 B14874441 6-Bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline

6-Bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline

Cat. No.: B14874441
M. Wt: 360.3 g/mol
InChI Key: NNEVMBDBIWBOIP-UHFFFAOYSA-N
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Description

6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)quinazoline is a complex organic compound that features a quinazoline core substituted with a bromine atom and a bicyclic azabicyclo[321]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a quinazoline derivative, followed by the introduction of the azabicyclo[3.2.1]octane moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DCM.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazolines depending on the nucleophile used in substitution reactions.

Scientific Research Applications

6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline: Lacks the bromine substitution, which may affect its reactivity and biological activity.

    6-chloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline: Features a quinoline core instead of quinazoline, resulting in different electronic and steric effects.

Uniqueness

The presence of the bromine atom in 6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline imparts unique reactivity and potential biological activity compared to its analogs. This substitution can influence the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22BrN3

Molecular Weight

360.3 g/mol

IUPAC Name

6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline

InChI

InChI=1S/C18H22BrN3/c1-17(2)7-13-8-18(3,9-17)10-22(13)16-14-6-12(19)4-5-15(14)20-11-21-16/h4-6,11,13H,7-10H2,1-3H3

InChI Key

NNEVMBDBIWBOIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=NC=NC4=C3C=C(C=C4)Br)C)C

Origin of Product

United States

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